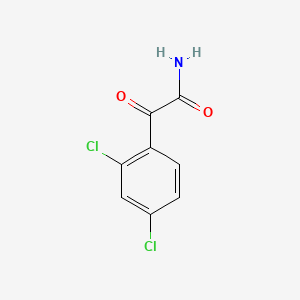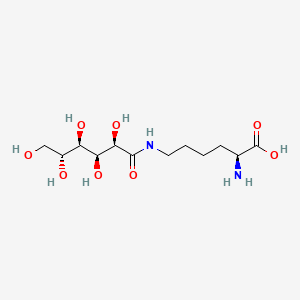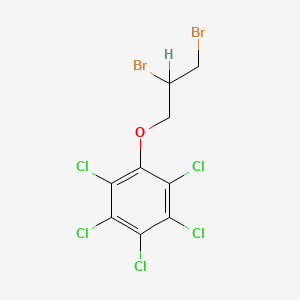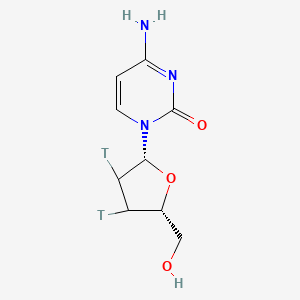
3H-Dideoxycytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its pyrimidine base attached to a deoxyribose sugar molecule. It is a derivative of cytosine, a nucleobase found in DNA, and plays a significant role in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine base and the deoxyribose sugar.
Glycosylation Reaction: The pyrimidine base is glycosylated with a protected form of deoxyribose sugar under acidic conditions to form the nucleoside.
Deprotection: The protecting groups on the sugar are removed under mild conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale glycosylation reactions using automated synthesizers. The reaction conditions are optimized to ensure high yield and purity of the product. The process includes:
Batch Reactors: Large batch reactors are used to carry out the glycosylation reaction.
Purification: The product is purified using chromatography techniques to remove impurities and by-products.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation Products: Aldehyde and carboxylic acid derivatives.
Reduction Products: Deoxy derivatives.
Substitution Products: Alkylated and acylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one has a wide range of applications in scientific research, including:
Chemistry
Nucleoside Analogues: It is used as a precursor for the synthesis of various nucleoside analogues, which are important in medicinal chemistry.
Biology
DNA Synthesis: It is used in the study of DNA synthesis and repair mechanisms.
Medicine
Antiviral Agents: The compound and its derivatives are investigated for their potential as antiviral agents.
Cancer Research: It is used in the development of anticancer drugs.
Industry
Wirkmechanismus
The mechanism of action of 4-Amino-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves its incorporation into DNA. The compound mimics the natural nucleoside cytosine and gets incorporated into the DNA strand during replication. This incorporation can lead to chain termination or mutations, thereby inhibiting DNA synthesis and cell proliferation .
Molecular Targets and Pathways
DNA Polymerase: The compound targets DNA polymerase, an enzyme responsible for DNA synthesis.
Cell Cycle Arrest: It induces cell cycle arrest by interfering with DNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxycytidine: A natural nucleoside found in DNA.
Gemcitabine: A nucleoside analogue used as an anticancer drug.
Lamivudine: An antiviral nucleoside analogue used in the treatment of HIV and hepatitis B.
Uniqueness
4-Amino-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is unique due to its specific structure, which allows it to be used as a versatile precursor in the synthesis of various nucleoside analogues. Its ability to mimic natural nucleosides makes it valuable in both medicinal chemistry and biological research .
Eigenschaften
CAS-Nummer |
133525-08-3 |
|---|---|
Molekularformel |
C9H13N3O3 |
Molekulargewicht |
215.23 g/mol |
IUPAC-Name |
4-amino-1-[(2R,5S)-5-(hydroxymethyl)-3,4-ditritiooxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O3/c10-7-3-4-12(9(14)11-7)8-2-1-6(5-13)15-8/h3-4,6,8,13H,1-2,5H2,(H2,10,11,14)/t6-,8+/m0/s1/i1T,2T/t1?,2?,6-,8+ |
InChI-Schlüssel |
WREGKURFCTUGRC-ZKUPNMKVSA-N |
Isomerische SMILES |
[3H]C1[C@H](O[C@H](C1[3H])N2C=CC(=NC2=O)N)CO |
Kanonische SMILES |
C1CC(OC1CO)N2C=CC(=NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


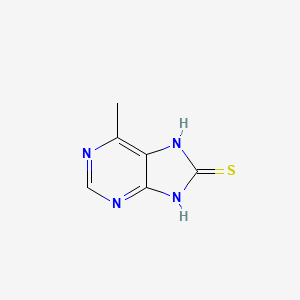



![5-Benzocyclooctenol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12642628.png)
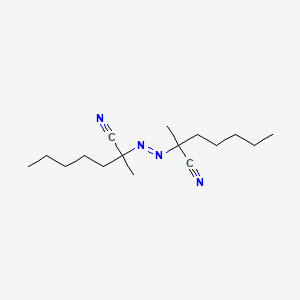
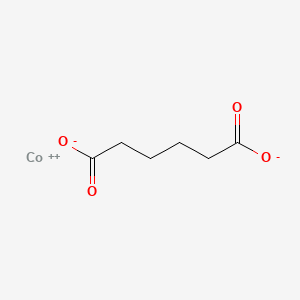
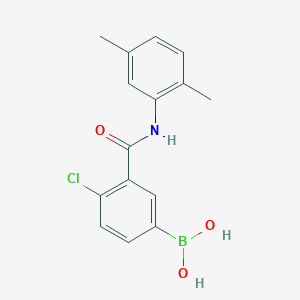
![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 9-[[4-(5-benzofuranyl)phenyl]sulfonyl]-4-ethyl-](/img/structure/B12642649.png)

